molecular formula C22H20N2Na4O10 B13765836 Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate) CAS No. 60683-89-8

Tetrasodium N,N'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(N-(carboxylatomethyl)aminoacetate)

Cat. No.: B13765836
CAS No.: 60683-89-8
M. Wt: 564.4 g/mol
InChI Key: BOHVLWDAGLGYQM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) is a complex organic compound with a unique structure that includes a biphenyl core substituted with methoxy groups and carboxylate functionalities. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction using methanol and a suitable catalyst.

    Functionalization with Carboxylate Groups: The carboxylate groups are introduced through a carboxylation reaction, often using carbon dioxide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Catalytic Coupling: Using palladium catalysts for efficient coupling of benzene rings.

    Controlled Methylation: Ensuring precise introduction of methoxy groups to avoid over-methylation.

    Carboxylation: Utilizing high-pressure carbon dioxide reactors for effective carboxylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxylate groups, converting them to alcohols.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Utilized in the conjugation of biomolecules for imaging and therapeutic applications.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.

Industry

    Polymer Production: Incorporated into polymers to enhance their properties.

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core allows for π-π stacking interactions, while the carboxylate groups facilitate binding to metal ions and other positively charged species. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzidine: An aromatic amine with a similar biphenyl structure but lacks the methoxy and carboxylate groups.

    3,3’-Dimethoxybenzidine: Similar structure but with amino groups instead of carboxylate groups.

    4,4’-Diamino-3,3’-dimethoxybiphenyl: Contains amino groups and methoxy groups but lacks carboxylate functionalities.

Uniqueness

Tetrasodium N,N’-(3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(N-(carboxylatomethyl)aminoacetate) is unique due to its combination of methoxy and carboxylate groups, which provide distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60683-89-8

Molecular Formula

C22H20N2Na4O10

Molecular Weight

564.4 g/mol

IUPAC Name

tetrasodium;2-[4-[4-[bis(carboxylatomethyl)amino]-3-methoxyphenyl]-N-(carboxylatomethyl)-2-methoxyanilino]acetate

InChI

InChI=1S/C22H24N2O10.4Na/c1-33-17-7-13(3-5-15(17)23(9-19(25)26)10-20(27)28)14-4-6-16(18(8-14)34-2)24(11-21(29)30)12-22(31)32;;;;/h3-8H,9-12H2,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4

InChI Key

BOHVLWDAGLGYQM-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])OC)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.